trans-Abacavir-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Abacavir-d4 Hydrochloride: is a deuterium-labeled derivative of Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV infection . The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, providing unique properties useful in scientific research .
Mechanism of Action
Target of Action
Trans-Abacavir-d4 Hydrochloride is a deuterated analog of Abacavir . Abacavir is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV and AIDS . The primary target of Abacavir is the HIV-1 reverse transcriptase enzyme . This enzyme is crucial for the replication of the HIV virus, making it an effective target for antiretroviral therapy .
Mode of Action
Abacavir works by inhibiting the activity of the reverse transcriptase enzyme . It is converted by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP) . CBV-TP competes with the viral molecules and is incorporated into the viral DNA . This incorporation disrupts the viral DNA chain, preventing the virus from multiplying .
Biochemical Pathways
The antiviral effect of Abacavir is due to its intracellular anabolite, carbovir-triphosphate (CBV-TP) . CBV-TP has been shown to have a long elimination half-life (>20 hours), supporting once-daily dosing .
Pharmacokinetics
Abacavir is rapidly absorbed following oral administration, with a mean absolute bioavailability of approximately 83% . It is primarily metabolized via two pathways, uridine diphosphate glucuronyltransferase and alcohol dehydrogenase, resulting in inactive glucuronide and carboxylate metabolites, respectively . Less than 2% is excreted as unchanged drug in the urine . The terminal elimination half-life of abacavir is approximately 1.5 hours .
Result of Action
The inhibition of the reverse transcriptase enzyme by Abacavir results in the prevention of the virus from multiplying, reducing the amount of virus in the body and slowing down the progression of the disease .
Biochemical Analysis
Biochemical Properties
trans-Abacavir-d4 Hydrochloride plays a crucial role in biochemical reactions as it inhibits the replication of a variety of HIV-1 and HIV-2 strains . It interacts with the enzyme HIV-1 reverse transcriptase, thereby inhibiting its function .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an inhibitor of HIV-1 reverse transcriptase . By inhibiting this enzyme, it prevents the replication of HIV-1 and HIV-2 strains within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to HIV-1 reverse transcriptase . This binding inhibits the function of the enzyme, preventing the replication of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Abacavir-d4 Hydrochloride involves the incorporation of deuterium atoms into the Abacavir molecule. This is typically achieved through the reaction of a suitable di-halo aminopyrimidine starting material with cyclopropyl amine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-Abacavir-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylate metabolites, while reduction can produce alcohol derivatives .
Scientific Research Applications
Chemistry: In chemistry, trans-Abacavir-d4 Hydrochloride is used as a reference standard in analytical studies to understand the behavior of deuterium-labeled compounds .
Biology: In biological research, the compound is utilized to study metabolic pathways and enzyme interactions due to its stable isotope labeling .
Medicine: In medicine, this compound serves as a tool to investigate the pharmacokinetics and pharmacodynamics of Abacavir, providing insights into drug metabolism and efficacy .
Industry: In the pharmaceutical industry, the compound is used in the development and testing of new antiretroviral drugs, ensuring the accuracy and reliability of analytical methods .
Comparison with Similar Compounds
Abacavir: The parent compound, used widely in HIV treatment.
Lamivudine: Another NRTI used in combination with Abacavir.
Zidovudine: An older NRTI with a similar mechanism of action.
Uniqueness: trans-Abacavir-d4 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in both research and industrial applications.
Biological Activity
trans-Abacavir-d4 Hydrochloride is a deuterated analog of Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV-1 infections. The incorporation of deuterium into the molecular structure enhances the stability and allows for detailed studies on its biological activity, pharmacokinetics, and interactions within metabolic pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and clinical implications.
Target Enzyme : The primary target of this compound is the HIV-1 reverse transcriptase enzyme. By inhibiting this enzyme, the compound prevents the replication of the HIV virus.
Biochemical Pathway : The active metabolite, carbovir triphosphate (CBV-TP), competes with natural nucleotides for incorporation into viral DNA. This incorporation leads to premature termination of viral DNA synthesis, effectively inhibiting viral replication .
Component | Description |
---|---|
Target | HIV-1 reverse transcriptase |
Active Metabolite | Carbovir triphosphate (CBV-TP) |
Action | Inhibition of viral DNA synthesis |
Outcome | Reduced viral load and slowed disease progression |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties that are critical for its effectiveness as an antiretroviral agent.
- Absorption : Rapidly absorbed with a mean bioavailability of approximately 83% following oral administration .
- Distribution : The volume of distribution is about 0.86 ± 0.15 L/kg, with plasma protein binding around 50% .
- Metabolism : Primarily metabolized by alcohol dehydrogenase and glucuronosyltransferase to inactive metabolites .
- Excretion : Excreted mainly through urine (83%) and feces (16%). Its half-life ranges from 1.5 to 2 hours under normal conditions but can be prolonged in cases of liver impairment .
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Bioavailability | 83% |
Volume of Distribution | 0.86 ± 0.15 L/kg |
Plasma Protein Binding | ~50% |
Half-life | 1.5 - 2 hours |
Clinical Implications and Case Studies
The clinical relevance of this compound is highlighted through various case studies that demonstrate its efficacy and safety profile.
Case Study Summaries
- Case #1 : A 46-year-old female initiated therapy with abacavir and developed a mild rash by day 8. Monitoring revealed no progression to severe hypersensitivity.
- Case #2 : A 29-year-old male experienced myalgias and fever after starting therapy but was found to be HLA-B*5701 negative, indicating a low risk for hypersensitivity reactions.
- Case #3 : A 45-year-old male developed gastrointestinal symptoms after starting abacavir. Upon discontinuation, symptoms resolved rapidly, indicating a hypersensitivity reaction.
- Case #4 : A patient identified as HLA-B*5701 positive experienced dyspnea and rash shortly after therapy initiation but improved after discontinuation.
- Case #5 : An HLA-B*5701 negative patient suffered acute hypotension and rash upon rechallenge with abacavir, leading to permanent discontinuation .
Safety Profile
While this compound is generally well tolerated, it can cause hypersensitivity reactions in susceptible individuals, particularly those with the HLA-B*5701 allele. Genetic testing prior to initiation is recommended to mitigate risks associated with hypersensitivity syndrome .
Research Applications
This compound serves as a valuable tool in research for studying metabolic pathways and enzyme interactions due to its stable isotope labeling. It provides insights into drug metabolism and pharmacodynamics, aiding in the development of new antiretroviral therapies .
Properties
IUPAC Name |
[(1R,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10-;/m0./s1/i2D2,3D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNOPHSMRJNHHG-CRUONMBASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO)[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.